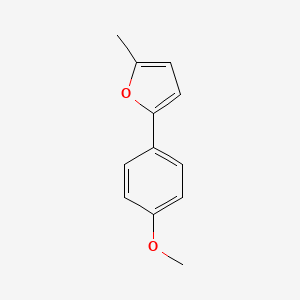

2-(4-Methoxyphenyl)-5-methylfuran

Description

Structure

3D Structure

Properties

CAS No. |

18476-67-0 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5-methylfuran |

InChI |

InChI=1S/C12H12O2/c1-9-3-8-12(14-9)10-4-6-11(13-2)7-5-10/h3-8H,1-2H3 |

InChI Key |

VGNQAMZSPMXRNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxyphenyl 5 Methylfuran and Analogous Furan Derivatives

Direct Synthesis Strategies for the 2-(4-Methoxyphenyl)-5-methylfuran Core Structure

The direct construction of the this compound framework can be achieved through several efficient synthetic methodologies, including multicomponent reactions and catalyzed cyclization reactions. These approaches offer convergent and atom-economical pathways to the target molecule.

Multicomponent Reaction Approaches for Furan (B31954) Ring Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This strategy is prized for its efficiency, atom economy, and the ability to generate molecular diversity. matilda.scienceresearchgate.net

A notable multicomponent approach for the synthesis of substituted furans involves the reaction of arylglyoxals, such as 4-methoxyphenylglyoxal, with active methylene (B1212753) compounds like acetylacetone. researchgate.net Arylglyoxals are recognized as valuable building blocks in heterocyclic synthesis. researchgate.netresearchgate.net In a representative synthesis, the condensation of these precursors leads to the formation of the furan ring. For instance, a series of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives have been efficiently synthesized by combining arylglyoxals, acetylacetone, and substituted phenols. researchgate.net This general strategy highlights the utility of arylglyoxals in constructing complex furan systems.

Interestingly, the synthesis of certain furan derivatives via multicomponent reactions can proceed efficiently under catalyst-free conditions, utilizing a base such as triethylamine (B128534). researchgate.netmdpi.com Triethylamine is a commonly used organic base in various chemical transformations. lookchem.com For example, the synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives was successfully carried out in refluxing acetone (B3395972) with triethylamine as the base, achieving excellent yields. researchgate.net This approach avoids the need for metal catalysts, which can be advantageous in terms of cost, toxicity, and ease of product purification. dtu.dk Another study demonstrates the use of triethylamine in a one-pot synthesis of a furan-2(5H)-one derivative, where it serves as the basic reagent in refluxing acetonitrile. mdpi.com The catalytic use of triethylamine has also been explored in other furan syntheses, such as in intramolecular Wittig reactions to produce highly functionalized furans. organic-chemistry.orgresearchgate.net

Iodine-Catalyzed Cyclization Reactions for Furan Formation

Molecular iodine has emerged as a practical and mild catalyst for the synthesis of substituted furans. acs.org This method offers a facile and environmentally friendly alternative to traditional protocols, often proceeding under solvent-free conditions at ambient temperature. While the direct synthesis of this compound using this specific method is not detailed in the provided context, iodine catalysis is a recognized strategy for forming substituted furans and pyrans. acs.org Other metal-catalyzed approaches, such as those using nickel, have also been developed for the synthesis of 2,5-disubstituted furans from various starting materials, including aryl iodides. tandfonline.comtandfonline.com

Formation of Functionalized Furan Derivatives Incorporating the 4-Methoxyphenyl (B3050149) Moiety

Beyond the direct synthesis of the core structure, the introduction of functional groups onto the furan ring is crucial for modifying the properties of the molecule.

Regioselective Functionalization Strategies of the Furan Nucleus

The regioselective functionalization of the furan ring allows for the precise introduction of substituents at specific positions. This control is essential for structure-activity relationship studies and the development of materials with desired properties. Various strategies have been developed for the regioselective synthesis of polysubstituted furans.

One approach involves metalloradical cyclization of alkynes with α-diazocarbonyls, which has been shown to produce polyfunctionalized furans with complete regioselectivity. nih.gov Another method utilizes a P-containing palladacycle to catalyze the regioselective Heck reaction of 2,3-dihydrofuran (B140613) with aryl iodides, leading to 2-aryl-2,3-dihydrofurans. organic-chemistry.org Furthermore, the regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been achieved in a one-pot, solvent-free reaction, highlighting the potential for regiocontrol in heterocyclic synthesis. researchgate.net For the functionalization of existing furan rings, methods involving polyfunctional magnesium and zinc reagents have proven effective for the regioselective introduction of various groups onto heterocyclic compounds. beilstein-journals.org

The following table summarizes selected synthetic approaches for furan derivatives, which could be adapted for the synthesis of this compound and its analogs.

| Synthetic Strategy | Key Reagents/Catalysts | Conditions | Key Features |

| Multicomponent Reaction | Arylglyoxals, Acetylacetone, Triethylamine | Refluxing Acetone | Catalyst-free, high yields |

| Iodine-Catalyzed Cyclization | Molecular Iodine | Solvent-free, Ambient Temperature | Mild, practical, environmentally friendly acs.org |

| Nickel-Catalyzed Synthesis | Ni(acac)₂, 1,10-phenanthroline | Not specified | Synthesis of 2,5-disubstituted furans tandfonline.com |

| Copper(I)-Catalyzed Synthesis | CuI | One-pot | Regioselective synthesis of 2,5-disubstituted furans acs.org |

| Metalloradical Cyclization | Cobalt(II) porphyrin complexes | 80 °C | Complete regioselectivity for 2,3,5-trisubstituted furans nih.gov |

Synthetic Approaches for Introducing the 4-Methoxyphenyl Substituent via Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of biaryl and heteroaryl compounds. nih.gov These reactions are particularly well-suited for introducing aryl substituents, like the 4-methoxyphenyl group, onto a furan ring.

The general approach involves the reaction of a furan derivative bearing a leaving group (e.g., a bromine or iodine atom) with an organoboron reagent, such as 4-methoxyphenylboronic acid, in the presence of a palladium catalyst and a base. acs.org The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the halo-furan. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired 2-aryl-5-methylfuran and regenerate the palladium(0) catalyst. nih.gov

Several palladium catalysts can be utilized, including palladium acetate (B1210297) (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and palladium(II) chloride complexes. thieme-connect.com The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency and yield. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination, leading to improved reaction outcomes. nih.gov Aqueous media or solvent-free conditions are often explored to develop more environmentally benign protocols. semanticscholar.org

The Suzuki-Miyaura coupling has been successfully applied to the synthesis of various aryl-substituted furans and benzofurans, demonstrating its broad applicability. thieme-connect.comsemanticscholar.org For example, the coupling of 2-bromofuran (B1272941) with a range of arylboronic acids has been shown to proceed in good yields with different palladium catalysts. thieme-connect.com While direct examples for the synthesis of this compound via this method are specific to individual research, the general methodology is well-established and adaptable.

Table 1: Examples of Palladium Catalysts and Ligands Used in Suzuki-Miyaura Coupling for Aryl-Furan Synthesis

| Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

| Pd(OAc)2 | 2-(Dicyclohexylphosphino)biphenyl | K3PO4 | Toluene | Aryl chlorides and furans | acs.org |

| Pd(PPh3)4 | - | K2CO3 | DMF/Water | 2-Bromofuran and arylboronic acids | thieme-connect.com |

| PdCl2(PPh3)2 | - | K2CO3 | DMF/Water | 2-Bromofuran and arylboronic acids | thieme-connect.com |

| Pd(II) complex | - | K2CO3 | Ethanol (B145695)/Water | 2-(4-bromophenyl)benzofuran and arylboronic acids | semanticscholar.org |

Preparation of Azido-Substituted Furans with Methoxyphenyl Moieties

The introduction of an azido (B1232118) group into a furan ring bearing a methoxyphenyl substituent can be achieved through several synthetic strategies. The azido group is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, making azido-furans valuable synthetic intermediates.

One common approach is the nucleophilic aromatic substitution of a suitable leaving group on the furan ring with an azide (B81097) salt, such as sodium azide. This reaction is often facilitated by the presence of an activating group on the furan ring. For instance, a nitro group or a halogen atom can serve as a good leaving group.

Alternatively, a diazotization-azidation sequence can be employed if an amino-substituted furan is available. This involves the conversion of the amino group to a diazonium salt, which is then displaced by an azide ion. This method has been successfully used for the synthesis of 2-(2-azidobenzyl)furan derivatives. researchgate.net

While direct literature on the one-pot synthesis of azido-substituted furans with methoxyphenyl moieties is sparse, a plausible multi-step synthesis can be envisioned. This could involve the initial synthesis of this compound, followed by nitration or halogenation of the furan ring to introduce a suitable leaving group. Subsequent reaction with sodium azide would then yield the desired azido-substituted product. The regioselectivity of the substitution reaction on the furan ring would need to be carefully controlled.

Table 2: General Methods for the Synthesis of Azidoarenes

| Starting Material | Reagents | Key Transformation | Reference |

| Aryl halide (activated) | Sodium azide | Nucleophilic aromatic substitution | scispace.com |

| Aryl amine | Nitrous acid, then Sodium azide | Diazotization followed by azidation | researchgate.net |

| Aryl boronic acid | Azidotrimethylsilane, Copper(I) iodide | Copper-catalyzed azidation | illinois.edu |

Synthesis of Propanone and Propenone Derivatives Bearing this compound Units

Propanone and propenone derivatives of this compound are of interest due to their potential applications in medicinal chemistry and materials science. The synthesis of these compounds can be achieved through various established organic reactions.

One straightforward method to introduce a propanone or propenone moiety onto the furan ring is through Friedel-Crafts acylation. This involves the reaction of this compound with an appropriate acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The acylation would likely occur at the more reactive C3 position of the furan ring.

A more elaborate approach involves the synthesis of a chalcone-like propenone derivative. For instance, the synthesis of 1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one has been reported. nih.gov This synthesis starts with the Michael addition of a substituted acetophenone (B1666503) to a furan-containing chalcone (B49325), followed by further transformations. The corresponding propanone derivative, 1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-3-(4-nitrophenyl)propan-1-one, was also synthesized as an intermediate in this pathway. nih.gov This multi-step approach allows for greater control over the substitution pattern of the final product.

Table 3: Synthesis of a Propenone Derivative of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 1-(4-Methoxyphenyl)ethan-1-one | 3-(5-Methylfuran-2-yl)-1-phenylprop-2-en-1-one | Michael Addition | 1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylpropan-1-one | nih.gov |

| 1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylpropan-1-one | - | Dehydrogenation/Isomerization | 1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | nih.gov |

Synthesis of Cyano-Substituted Propanenitrile Derivatives

The synthesis of cyano-substituted propanenitrile derivatives of this compound can be accomplished through reactions that form a new carbon-carbon bond and introduce the nitrile functionality.

A Knoevenagel condensation is a particularly useful reaction for this purpose. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile (B47326). For the synthesis of a 3-(this compound-3-yl)propanenitrile derivative, one could envision a multi-step approach. First, Friedel-Crafts acylation of this compound with chloroacetyl chloride would yield a chloromethyl ketone. This intermediate could then be reacted with a cyanide salt to introduce the nitrile group, followed by chain extension.

A more direct approach would be the Knoevenagel condensation of a 3-formyl-2-(4-methoxyphenyl)-5-methylfuran with malononitrile. The resulting acrylonitrile (B1666552) derivative could then be selectively reduced to the corresponding propanenitrile. The synthesis of 2-cyano-3-methyl-3-(5-X-2-furyl)acrylonitriles via Knoevenagel condensation of 5-X-2-acetylfurans with malononitrile has been reported, demonstrating the feasibility of this approach. chempap.org

Furthermore, isocyanide-based three-component reactions have been developed for the synthesis of highly cyano-substituted furan derivatives in solvent-less conditions, offering an environmentally benign route to such compounds. rsc.org

Table 4: Methods for the Synthesis of Cyano-Substituted Furans

| Reaction Type | Reactants | Product Type | Reference |

| Knoevenagel Condensation | 5-X-2-Acetylfurans, Malononitrile | 2-Cyano-3-methyl-3-(5-X-2-furyl)acrylonitriles | chempap.org |

| Three-component reaction | Isocyanides, 2-Aryl malonate, Benzoyl cyanides | Highly cyano substituted furan derivatives | rsc.org |

| Base-catalyzed reaction | α-Hydroxy ketones, Cyano compounds | Tetrasubstituted furans with amino and cyano groups | mdpi.com |

Implementation of Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of furan derivatives to develop more sustainable and environmentally friendly processes. Key areas of focus include the use of alternative solvents, energy-efficient reaction conditions, and catalytic methods.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The catalyst-free synthesis of 1-arylnaphtho[2,1-b]furans under microwave irradiation has been reported, highlighting the potential of this technology for the synthesis of aryl-substituted furans. thieme-connect.com Microwave irradiation has also been successfully employed in the one-pot, three-component synthesis of furan annulated heterocycles, providing high yields in a matter of minutes. researchgate.net

Deep eutectic solvents (DESs) are a class of green solvents that are gaining attention as alternatives to traditional volatile organic solvents. mdpi.com DESs are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, resulting in a liquid with a low melting point. ulb.ac.be They are often biodegradable, non-toxic, and inexpensive. The combination of choline (B1196258) chloride and urea (B33335) or glycerol (B35011) has been shown to be an effective solvent and catalyst for Paal-Knorr reactions to form furans and pyrroles under mild conditions, without the need for an additional acid catalyst. bohrium.comx-mol.com The use of DESs in the conversion of biomass to furanic derivatives is also an active area of research. researchgate.net

By combining these green chemistry approaches, such as performing a palladium-catalyzed coupling reaction in a deep eutectic solvent under microwave irradiation, it is possible to develop highly efficient and sustainable synthetic routes to this compound and its derivatives.

Table 5: Green Chemistry Approaches in Furan Synthesis

| Green Chemistry Principle | Application in Furan Synthesis | Advantages | References |

| Alternative Solvents | Use of Deep Eutectic Solvents (e.g., choline chloride/urea) | Biodegradable, non-toxic, inexpensive, can act as a catalyst | bohrium.comx-mol.com |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, higher yields, cleaner reactions | thieme-connect.comresearchgate.net |

| Catalysis | Use of efficient and recyclable catalysts (e.g., palladium on carbon) | Lower catalyst loading, easier product purification, potential for catalyst recycling | thieme-connect.com |

| Atom Economy | Multi-component reactions | Formation of multiple bonds in a single step, reducing waste | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxyphenyl 5 Methylfuran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of 2-(4-methoxyphenyl)-5-methylfuran. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-Resolution ¹H NMR Chemical Shift Analysis and Proton Coupling Pattern Interpretation

Proton NMR (¹H NMR) spectroscopy for this compound reveals a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as a set of doublets in the downfield region of the spectrum. Specifically, the protons ortho to the methoxy (B1213986) group are shielded and appear at a slightly different chemical shift than the protons meta to it. mdpi.com

The furan (B31954) ring protons also exhibit characteristic signals. The proton at the C3 position and the proton at the C4 position of the furan ring typically show up as doublets due to coupling with each other. The methyl group attached to the furan ring at the C5 position presents as a sharp singlet. The methoxy group protons on the phenyl ring also appear as a distinct singlet. mdpi.com

¹H NMR Data for this compound Derivatives

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| H-2' (Ar-H) | 7.65 | d | 8.0 | rsc.org |

| H-3' (Ar-H) | 7.36 | d | 8.0 | rsc.org |

| H-3 (Furan-H) | 6.09 | s | - | rsc.org |

| H-4 (Furan-H) | 5.86 | s | - | rsc.org |

| OCH₃ | 3.88 | s | - | mdpi.com |

| CH₃ | 2.24 | s | - | mdpi.com |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative of the compound being analyzed.

Comprehensive ¹³C NMR Spectral Assignment and Carbon Signal Correlation

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The quaternary carbons, such as the carbon atom of the furan ring attached to the phenyl group (C2) and the carbon bearing the methyl group (C5), are typically observed in the downfield region of the spectrum. The carbon atoms of the phenyl ring also show characteristic signals, with the carbon attached to the oxygen of the methoxy group being the most deshielded. The methyl carbon of the furan ring and the methoxy carbon appear at the most upfield positions. mdpi.com

¹³C NMR Data for this compound Derivatives

| Carbon | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C=O | 196.3 | mdpi.com |

| C-O (Aromatic) | 163.6 | mdpi.com |

| C-2 (Furan) | 155.2 | mdpi.com |

| C-5 (Furan) | 151.1 | mdpi.com |

| C-Ar (Quaternary) | 142.6 | mdpi.com |

| C-Ar | 130.5 (2C) | mdpi.com |

| C-Ar | 130.3 | mdpi.com |

| C-Ar | 128.6 (2C) | mdpi.com |

| C-Ar | 128.0 (2C) | mdpi.com |

| C-Ar (Quaternary) | 126.8 | mdpi.com |

| C-O (Aromatic) | 113.8 (2C) | mdpi.com |

| C-3 (Furan) | 106.5 | mdpi.com |

| C-4 (Furan) | 106.1 | mdpi.com |

| OCH₃ | 55.6 | mdpi.com |

| CH₂ | 43.5 | mdpi.com |

| CH | 40.7 | mdpi.com |

| CH₃ | 13.7 | mdpi.com |

Note: The chemical shifts are referenced to the solvent peak.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are instrumental in identifying the various functional groups within the this compound molecule by detecting the vibrations of molecular bonds.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The C-H stretching vibrations of the aromatic and furan rings are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings give rise to bands in the 1600-1450 cm⁻¹ region. rsc.orgresearchgate.netderpharmachemica.com A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage is also a prominent feature. researchgate.net The presence of the methyl group is indicated by C-H stretching and bending vibrations. rsc.org

Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3122-3027 | rsc.org |

| Furan C-H | Stretching | ~3121 | researchgate.net |

| C=C (Aromatic & Furan) | Stretching | 1602-1476 | rsc.orgrsc.org |

| C-O-C (Ether) | Asymmetric Stretching | ~1251 | derpharmachemica.com |

| C-O (Furan) | Stretching | ~1022 | derpharmachemica.com |

| CH₃ | Asymmetric/Symmetric Stretching | 2959-2926 | rsc.org |

Fourier-Transform Raman (FT-Raman) Spectroscopy in Structural Analysis

FT-Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is better for non-polar bonds. In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic and furan rings are often more intense. derpharmachemica.com The C=C stretching vibrations of the rings are prominent, as are the C-H stretching modes. This technique can be particularly useful for observing skeletal vibrations of the furan and phenyl rings that might be weak in the IR spectrum. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule.

The fragmentation of this compound under mass spectrometric conditions can proceed through several pathways. A common fragmentation involves the cleavage of the bond between the furan ring and the phenyl group, leading to the formation of ions corresponding to the 4-methoxyphenyl cation and the 5-methylfuryl radical, or vice versa. Another potential fragmentation is the loss of the methyl group from the furan ring or the methoxy group from the phenyl ring. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₂H₁₂O₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, often employing techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would be expected to yield an experimental mass that closely matches this calculated value, thereby confirming the elemental formula.

In studies of closely related furan-containing compounds, HRMS has been used to verify their structures. For instance, the HRMS (ESI) analysis of 1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one yielded an [M+H]⁺ ion at m/z 319.1325, which corresponds well with the calculated value of 319.1329 for its formula, C₂₁H₁₉O₃⁺. Similarly, a derivative, 2-[(4-Methoxyphenyl)methyl]furan, was analyzed by HRMS (EI+), showing a molecular ion [M]⁺ at m/z 188.0840, consistent with its required mass of 188.0837 for C₁₂H₁₂O₂.

| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₂O₂ | [M]⁺ | 188.0837 | Not available | Theoretical |

| 1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | C₂₁H₁₉O₃ | [M+H]⁺ | 319.1329 | 319.1325 | |

| 2-[(4-Methoxyphenyl)methyl]furan | C₁₂H₁₂O₂ | [M]⁺ | 188.0837 | 188.0840 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds from a mixture and identify them based on their retention time and mass spectrum. For this compound, GC-MS serves two primary purposes: assessing the purity of a sample and confirming its identity through its characteristic fragmentation pattern.

In a typical GC-MS analysis, the sample is injected into a gas chromatograph equipped with a capillary column (such as an HP-5MS). The temperature is programmed to ramp up, for example, from 50°C to 250°C, to ensure the separation of components based on their boiling points and interactions with the column's stationary phase. A pure sample of this compound would ideally show a single peak at a specific retention time.

The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are detected, producing a unique mass spectrum that acts as a molecular fingerprint. The identity of the compound can be confirmed by comparing this spectrum to databases like the NIST library. For this compound, key fragments would likely arise from the cleavage of the methoxy group (-OCH₃), the methyl group (-CH₃) from the furan ring, and fragmentation of the furan and phenyl rings themselves.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally fragile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it highly effective for determining the molecular weight of the parent compound.

In the analysis of furan derivatives, ESI-MS is commonly used. For example, various sulfonylated furans and dihydrobenzofurans have been characterized by ESI-MS, consistently showing the protonated molecular ion [M+H]⁺ as the base peak in their spectra. Similarly, the characterization of 5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone, a more complex derivative, was accomplished using electrospray mass spectrometry. When analyzing this compound, ESI-MS would be expected to produce a prominent signal corresponding to its protonated form, [C₁₂H₁₂O₂ + H]⁺, at m/z 189.0910.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for High Molecular Weight Compounds

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a sensitive technique primarily used for the analysis of large, non-volatile molecules like proteins, polymers, and dendrimers. The analyte is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid), which absorbs laser energy and facilitates gentle ionization of the analyte, often as a singly charged ion.

While this compound is a small molecule, MALDI-TOF MS becomes highly relevant when studying its potential to form larger assemblies, complexes, or high molecular weight derivatives. For instance, metal complexes of ligands containing the 5-methylfuran moiety have been successfully characterized using MALDI-TOF MS. In another study, the sodium adduct [M+Na]⁺ of a larger furanone derivative, anti:5-(1-(2-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl)-5-methylfuran-2(5H)-one, was identified using MALDI-TOF, with a found m/z of 407.0251 closely matching the calculated value of 407.0253. This demonstrates the utility of MALDI-TOF for characterizing adducts and derivatives of the core furan structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insights into the electronic transitions within a molecule. For compounds like this compound, which possess a conjugated system of pi (π) electrons spanning the phenyl and furan rings, UV-Vis spectroscopy is crucial for analyzing this conjugation.

The extended π-system in this molecule allows for π → π* electronic transitions, which are expected to result in strong absorption bands in the UV region. The position of the absorption maximum (λmax) is indicative of the extent of conjugation. Studies on related compounds provide context for the expected spectral behavior. For example, a pyrazoline derivative incorporating both 5-methylfuran and 4-methoxyphenyl groups, 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, exhibits distinct absorption peaks, and its interaction with metal ions can be monitored by changes in these spectra. The electronic properties and transitions of similar structures have also been investigated using Time-Dependent Density Functional Theory (TD-DFT) calculations, which complement the experimental UV-Vis data.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structure Determination

While specific crystal data for this compound is not available in the provided results, analysis of closely related compounds illustrates the power of this technique. For example, the crystal structure of 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone was determined to be in the monoclinic P2₁/n space group, with the structure stabilized by intramolecular contacts and a layered packing arrangement governed by hydrogen bonds and π–π interactions. Another related compound, 2-isopropyl-5-methyl-4-((5-methylfuran-2-yl)methyleneamino) phenol (B47542), was also found to crystallize in a monoclinic system (space group P2₁/c), and its detailed unit cell parameters were reported. These examples highlight the detailed structural insights that would be gained from a successful single-crystal XRD analysis of this compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone | Monoclinic | P2₁/n | a = 11.89 Å, b = 9.07 Å, c = 13.78 Å, β = 98.79° | |

| 2-isopropyl-5-methyl-4-((5-methylfuran-2-yl)methyleneamino) phenol | Monoclinic | P2₁/c | a = 10.12 Å, b = 10.17 Å, c = 14.84 Å, β = 99.22° |

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 5 Methylfuran Derivatives

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) has become a primary method for quantum mechanical calculations in chemistry, balancing computational cost and accuracy for a wide range of molecular systems, including complex organic compounds. dntb.gov.uaresearchgate.netresearchgate.net DFT calculations are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies, providing a detailed picture of molecular behavior at the atomic level. dntb.gov.ua For derivatives of 2-(4-methoxyphenyl)-5-methylfuran, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently employed to model their geometric and electronic characteristics. researchgate.netresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov This process involves calculating forces on the atoms and adjusting their positions until a stable structure on the potential energy surface is located. For derivatives such as the chalcone (B49325) 1-(4-chlorophenyl)-3-(5-methylfuran-2-yl) prop-2-en-1-one, DFT calculations at the B3LYP/6–311++G(d,p) level have been used to obtain the optimized structure. researchgate.net

Furthermore, conformational analysis, for instance through a potential energy surface (PES) scan, can identify other stable structural motifs and the energy barriers between them. researchgate.net This is crucial for understanding the flexibility of the molecule and how its shape might influence its interactions with biological targets or other molecules. Similar DFT approaches have been applied to other related structures, such as (E)-4-(((5-methylfuran-2-yl)methylene)amino) benzenesulfonamide (B165840), to establish their stable geometric configurations. researchgate.net The calculated geometric parameters, like bond lengths and angles, are often compared with experimental X-ray diffraction data, where available, to validate the accuracy of the computational model. malayajournal.org

Table 1: Exemplary DFT Methods Used for Geometry Optimization of Related Furan (B31954) Derivatives

| Compound Class | DFT Method | Basis Set | Reference |

| Chalcone Derivative | B3LYP | 6-311++G(d,p) | researchgate.net |

| Schiff Base Derivative | B3LYP | 6311++G(d,p) / cc-PVDZ | researchgate.net |

| Imidazole Derivative | B3LYP | 6-31G(d,p) | malayajournal.org |

| Pyrazoline Derivative | B3LYP | 6-311G(d,p)/LANL2DZ | scispace.com |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical descriptor of a molecule's stability and reactivity. malayajournal.orgschrodinger.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to promote an electron from the HOMO to the LUMO. scispace.comresearchgate.net

DFT calculations are widely used to determine the energies of these orbitals. For a pyrazoline derivative, 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM), the HOMO and LUMO energies were calculated to be –6.621 eV and –2.506 eV, respectively, resulting in an energy gap of 4.115 eV. scispace.com In another study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was 4.0106 eV, indicating good chemical stability. malayajournal.org These calculations demonstrate that charge transfer occurs within the molecule. malayajournal.orgscispace.com

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO), which provide further insights into the electronic behavior of the molecules. scispace.com

Table 2: Calculated FMO Energies and Energy Gaps for this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | -6.621 | -2.506 | 4.115 | scispace.com |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.282 | -1.272 | 4.010 | malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orguni-muenchen.de The MEP surface illustrates the electrostatic potential at different points around the molecule, with colors indicating various potential values. Typically, regions of negative potential (shown in red) are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are favorable for nucleophilic attack. researchgate.nettandfonline.com Green areas represent regions of zero potential. researchgate.net

MEP analysis has been performed on derivatives like 1-(4-chlorophenyl)-3-(5-methylfuran-2-yl) prop-2-en-1-one and (E)-4-(((5-methylfuran-2-yl)methylene)amino) benzenesulfonamide to identify their reactive sites. researchgate.netresearchgate.net For instance, the negative potential is often localized on electronegative atoms like oxygen and nitrogen, making them the primary sites for hydrogen bonding and interactions with positively charged species. researchgate.nettandfonline.com In a related sulfonamide derivative, the carbonyl and methoxy (B1213986) regions were identified as sites prone to electrophilic attack. researchgate.net This information is crucial for understanding intermolecular interactions, particularly in biological systems. malayajournal.orgnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule. ufc.br It examines interactions between filled (donor) and vacant (acceptor) orbitals and calculates their stabilization energy (E(2)). dntb.gov.ua A high E(2) value indicates a strong electronic interaction between the donor and acceptor orbitals, signifying significant intramolecular charge transfer and increased molecular stability. dntb.gov.uatandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Photophysical Behavior

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. bohrium.com It is used to calculate electronic excited states and predict photophysical properties, such as UV-Visible absorption spectra. tandfonline.comscispace.com

For derivatives like (E)-4-(((5-methylfuran-2-yl)methylene)amino) benzenesulfonamide (5M2FNI), TD-DFT calculations have been performed to simulate their electronic absorption spectra. researchgate.net These theoretical spectra are then compared with experimental results to assign the observed electronic transitions, which are often of the π-π* or n-π* type. harran.edu.tr Such studies frequently employ a solvent model, like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to account for the effect of the solvent on the electronic properties, as was done for the 5M2FNI compound in a DMSO solvent model. researchgate.net The correlation between theoretical and experimental spectra helps validate the computational approach and provides a deeper understanding of the molecule's interaction with light. bohrium.com

Semiempirical Quantum Chemical Methods for Geometries, Energies, and Quantitative Structure-Activity Relationships (QSAR) Parameters

Semiempirical quantum chemical methods offer a computationally less expensive alternative to DFT, making them suitable for treating very large molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org

One of the significant applications of quantum chemical calculations, including both DFT and semiempirical methods, is in the development of Quantitative Structure-Activity Relationship (QSAR) models. jksus.org QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net Quantum chemical calculations provide a rich source of molecular descriptors for these models. jksus.org

A QSAR study was conducted on a series of anticonvulsant compounds, including (S)-2-acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide. jksus.orgresearchgate.net In this work, the molecular geometries were optimized using the DFT method B3LYP/6-31G**, and a variety of quantum chemical descriptors were calculated. researchgate.net A genetic function algorithm was then used to select the descriptors that best correlated with the observed anticonvulsant activity, leading to a robust predictive model. jksus.orgresearchgate.net The study found that the anticonvulsant activity was influenced by several key descriptors.

Table 3: Key Quantum Chemical Descriptors Influencing Anticonvulsant Activity in a QSAR Study of a 2-(5-methylfuran-2-yl) Derivative

| Descriptor | Symbol | Significance | Reference |

| HOMO-LUMO energy gap | Δ | Relates to chemical reactivity and stability | researchgate.net |

| Electrophilicity index | Ω | Measures the ability of a molecule to accept electrons | researchgate.net |

| x-component of molecular dipole moment | dx | Relates to polarity and intermolecular interactions | researchgate.net |

| Square of ovality | F² | A descriptor of molecular shape | researchgate.net |

| Anisotropy of the polarizability | β² | Describes the non-uniformity of electron cloud distortion | researchgate.net |

Advanced Topological and Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For derivatives of this compound, computational methods such as Hirshfeld surface analysis and 3D-energy framework analysis provide profound insights into the non-covalent interactions that govern their crystalline architecture.

Hirshfeld Surface Analysis for Non-Covalent Interactions in Crystalline States

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By partitioning the crystal electron density into molecular fragments, it provides a unique surface for each molecule. The properties mapped onto this surface, such as the normalized contact distance (d_norm_), reveal the nature and relative importance of various non-covalent interactions.

For aromatic and heterocyclic compounds similar to this compound, Hirshfeld surface analysis consistently highlights the significance of several key interactions in stabilizing the crystal packing. In a related compound, N-[2-(5-methylfuran-2-yl)phenyl]acetamide, the analysis of the Hirshfeld surface reveals the percentage contributions of different intermolecular contacts. researchgate.net While specific data for this compound is not available, the analysis of analogous structures provides a strong indication of the expected interactions.

The dominant interactions are typically H···H contacts, which arise from van der Waals forces and are ubiquitous in organic molecules. Following this, C···H/H···C interactions, indicative of C-H···π and other weak contacts, play a substantial role. Given the presence of the oxygen atoms in the furan ring and the methoxy group, O···H/H···O interactions, which represent hydrogen bonds, are also expected to be significant contributors to the crystal packing.

Table 1: Expected Percentage Contributions of Intermolecular Contacts for this compound based on Analogous Compounds.

| Interaction Type | Expected Percentage Contribution |

| H···H | High |

| C···H/H···C | Moderate to High |

| O···H/H···O | Moderate |

| Other (e.g., C···C, C···O) | Low |

Note: This table is predictive and based on the analysis of structurally similar furan and methoxyphenyl derivatives.

3D-Energy Framework Analysis for Crystal Packing and Stability

To further elucidate the energetics of the crystal structure, 3D-energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its surrounding neighbors and visualizes these energies as a framework of cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy. This provides a clear and intuitive representation of the packing topology and the dominant forces contributing to the crystal's stability.

By combining Hirshfeld surface analysis with 3D-energy framework calculations, a detailed and quantitative understanding of the solid-state structure of this compound and its derivatives can be achieved. These computational insights are invaluable for crystal engineering, polymorphism prediction, and understanding structure-property relationships.

Chemical Reactivity and Derivatization of 2 4 Methoxyphenyl 5 Methylfuran

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring and Phenyl Moiety

The furan ring is a π-rich heterocyclic system, making it highly susceptible to electrophilic attack. ijabbr.com Electrophilic substitution reactions on furans are significantly faster than on benzene (B151609) and typically occur at the C2 and C5 positions, which are the most electron-rich. ijabbr.comchemicalbook.com In 2-(4-Methoxyphenyl)-5-methylfuran, since both the C2 and C5 positions are already substituted, electrophilic attack would be directed to the C3 or C4 positions. However, such reactions are less common and often require more forcing conditions. More typically, electrophilic reactions would involve the substituted positions if the substituents can be replaced, or the phenyl ring.

The phenyl moiety is activated by the electron-donating methoxy (B1213986) group (-OCH₃), which directs electrophilic aromatic substitution to the positions ortho and para to itself. Since the para position is occupied by the furan ring, electrophiles will preferentially attack the two equivalent ortho positions (C3' and C5') of the phenyl ring. The methoxy group can enhance the ring's reactivity in reactions such as nitration, halogenation, and Friedel-Crafts acylation. cymitquimica.com

Nucleophilic substitution reactions are less common for the unsubstituted furan or phenyl rings unless an activating group, such as a strong electron-withdrawing group or a good leaving group, is present. evitachem.comacs.org For instance, a nucleophilic aromatic substitution (SNAr) could occur on the phenyl ring if a nitro group were introduced. A rare type of tele-substitution, where a nucleophile attacks a position distant from the leaving group, has been observed in furan systems, such as the reaction of 2-(chloromethyl)furan (B1296002) with sodium cyanide resulting in substitution at the C5 position. acs.org

Transformations Involving the Methoxy and Methyl Substituents

The methoxy group on the phenyl ring is generally stable but can be cleaved to a hydroxyl group using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This transformation would yield the corresponding phenol (B47542) derivative, which could then be used for further functionalization, for example, through etherification or esterification reactions.

The methyl group attached to the furan ring at the C5 position is a potential site for various transformations. It can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS), to form a halomethyl derivative. This derivative can then participate in nucleophilic substitution reactions to introduce a wide variety of functional groups. Oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid, 5-(4-methoxyphenyl)furan-2-carboxylic acid, significantly altering the electronic properties and reactivity of the molecule.

Cycloaddition Reactions and Annulation Pathways Involving the Furan System

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govderpharmachemica.com This reactivity allows for the construction of complex, three-dimensional bicyclic structures. The reaction of this compound with various dienophiles (e.g., maleic anhydride, N-substituted maleimides, or acetylenic esters) would yield oxabicycloheptene derivatives. nih.govucl.ac.uk The stereochemical outcome of these reactions (endo/exo selectivity) is influenced by factors such as reaction temperature and the nature of the dienophile and solvent. nih.gov

Annulation pathways, which involve the formation of a new ring fused to an existing one, are also important transformations for this furan system. For instance, intramolecular annulation of specifically substituted furan derivatives can lead to the formation of polycyclic aromatic systems like indenes. acs.org Copper-catalyzed intramolecular annulation of enynones containing the this compound moiety has been shown to produce substituted 1H-indenes in high yields. acs.org

Oxidative Transformations of the Furan Moiety and its Derivatives

The electron-rich furan ring is sensitive to oxidation and can undergo various transformations depending on the oxidant and reaction conditions. Oxidative ring-opening is a common reaction, which can lead to the formation of 1,4-dicarbonyl compounds. mdpi.com For example, treatment of furan derivatives with reagents like N-bromosuccinimide (NBS) in an aqueous solvent can lead to dearomatization and the formation of butenediolides or other acyclic products. mdpi.comnih.gov

Oxidation can also lead to the formation of other heterocyclic systems. In the presence of molecular iodine, α-propargyl-β-ketoesters can be cyclized to form substituted furans. vhu.edu.vn Furthermore, the oxidation of furan derivatives can sometimes result in the formation of 1,2-dioxolanes. beilstein-journals.org An iodine-mediated oxidative rearrangement of related α,β-unsaturated diaryl ketones has been used to synthesize 1,2-diaryl diketones, such as 1-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)ethane-1,2-dione. acs.org

Derivatization Towards Complex Heterocyclic Systems

The this compound scaffold is a versatile starting point for the synthesis of more complex heterocyclic systems with potential biological activities.

A straightforward, one-pot, three-component reaction has been developed for the synthesis of furanyl barbiturates and thiobarbiturates. arkat-usa.orgresearchgate.net This reaction involves the condensation of an arylglyoxal (like 4-methoxyphenylglyoxal), acetylacetone, and either barbituric acid or thiobarbituric acid. arkat-usa.orgsemanticscholar.org The reaction proceeds in water at 60 °C, where the this compound core is formed in situ. The Michael addition of the barbituric or thiobarbituric acid to an intermediate Knoevenagel condensation product yields a 1,4-diketone, which then cyclizes to the furan ring. arkat-usa.org This methodology provides a series of polyfunctionalized 5-(furan-3-yl)barbiturates and their thio-analogs in good to excellent yields. arkat-usa.orgresearchgate.netsemanticscholar.org

Table 1: Synthesis of Furanyl Barbiturate and Thiobarbiturate Derivatives

This table showcases the results of a three-component reaction between 4-methoxyphenylglyoxal monohydrate, acetylacetone, and barbituric or thiobarbituric acid to form the corresponding furanyl derivatives.

| Product | Reagent X | Yield (%) | Melting Point (°C) |

| 5-[4-Acetyl-2-(4-methoxyphenyl)-5-methylfuran-3-yl]pyrimidine-2,4,6(1H,3H,5H)-trione | Barbituric Acid | 90 | 278-280 |

| 5-[4-Acetyl-2-(4-methoxyphenyl)-5-methylfuran-3-yl]-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione | Thiobarbituric Acid | 92 | 268-270 |

Data sourced from Dehghanzadeh, F. et al. (2019). arkat-usa.org

Furo[2,3-d]pyrimidines represent another important class of heterocyclic compounds that can be synthesized from furan precursors. Although direct synthesis from this compound is not explicitly detailed in the provided context, general synthetic routes often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized furan. arkat-usa.orgnih.gov For example, a common strategy involves starting with a 2-amino-3-cyanofuran derivative. This intermediate can then be reacted with various one-carbon electrophiles (like formamide, orthoesters, or isothiocyanates) to build the fused pyrimidine ring. arkat-usa.org The synthesis of N⁴-(4-methoxyphenyl)-5-methyl-furo[2,3-d]pyrimidin-4-amine has been achieved through an Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with 4-iodoanisole. nih.gov Other approaches involve the reaction of 2-aminofuran-3-carbonitriles with reagents like semicarbazide (B1199961) to form (4-imino-furo[2,3-d]pyrimidine-3-yl)urea derivatives, which are precursors to more complex fused systems. arkat-usa.org

Generation of Terpyridine Ligands Incorporating Furan Subunits

The synthesis of terpyridine ligands, which are highly valued for their ability to form stable complexes with a variety of metal ions, can be achieved using furan-containing precursors. nih.govresearchgate.netmdpi.com A common and effective strategy is the Kröhnke pyridine (B92270) synthesis. nih.govresearchgate.net This method typically involves the condensation of a substituted aldehyde with 2-acetylpyridine (B122185) in the presence of a base, such as potassium hydroxide (B78521), and aqueous ammonia. nih.govmdpi.comresearchgate.net

While direct synthesis from this compound is not the typical starting point, a closely related and illustrative synthesis is that of 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine (1). mdpi.comresearchgate.net This process utilizes 5-methylfurfural (B50972), a biomass-derived aldehyde, which reacts with two equivalents of 2-acetylpyridine. mdpi.comresearchgate.netunair.ac.id The reaction mixture is stirred in ethanol (B145695) with potassium hydroxide and aqueous ammonia, leading to the precipitation of the terpyridine product. mdpi.comresearchgate.net This one-step synthesis is valued for its simplicity and the use of renewable starting materials. mdpi.com

The general applicability of the Kröhnke method allows for the preparation of a wide range of functionalized terpyridines by varying the aldehyde component. nih.govresearchgate.net For instance, using a different aldehyde, 4-methoxybenzaldehyde, yields 4′-(4-Methoxyphenyl)-2,2′:6′,2″-terpyridine (L4). nih.gov These syntheses underscore the utility of furan- and aryl-aldehydes as key building blocks for constructing complex tridentate ligands.

Table 1: Synthesis of Furan-Containing Terpyridine Ligands

| Precursors | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-acetylpyridine, 5-methylfurfural | KOH, NH₄OH, Ethanol | 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine | 38-43% | mdpi.comresearchgate.net |

Synthesis of Pyrazoline Derivatives from Furan Precursors

Pyrazoline heterocycles are significant five-membered rings containing two adjacent nitrogen atoms and are often synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. ymerdigital.comekb.egresearchgate.netscholarsresearchlibrary.com Furan-containing chalcones serve as excellent precursors for these reactions. ymerdigital.comutm.my

A notable example is the synthesis of 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM). scispace.com This compound is prepared from its corresponding chalcone (B49325) precursor, (E)-1-(5-methylfuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. The synthesis involves the reaction of this chalcone with phenylhydrazine (B124118). The resulting pyrazoline derivative has been characterized by various spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. scispace.com

The general procedure for forming pyrazoline derivatives involves refluxing a mixture of the chalcone and a substituted hydrazine (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) in a suitable solvent like ethanol. ymerdigital.comekb.eg This reaction provides a versatile route to a wide range of pyrazoline derivatives with potential applications stemming from their chemical and photophysical properties. researchgate.netscholarsresearchlibrary.com

Production of Tetrazole Derivatives with Furan Functionality

Tetrazoles, five-membered heterocyclic rings with four nitrogen atoms, can be synthesized from various nitrogen-containing precursors. organic-chemistry.orgyoutube.com One established method involves the transformation of thiourea (B124793) derivatives. mdpi.com Specifically, 1,5-disubstituted tetrazoles can be generated via the oxidative desulfurization of 1,3-disubstituted thioureas using reagents like sodium azide (B81097) in the presence of mercury salts. mdpi.com

The synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives illustrates this pathway. mdpi.com The process begins with the synthesis of thiourea substrates, which are then cyclized to form the tetrazole ring. This approach highlights a synthetic strategy where a furan moiety is incorporated into a tetrazole scaffold, although it does not start directly from this compound. The general method for producing 5-substituted 1H-tetrazoles often involves the reaction of nitriles with an azide source, such as sodium azide, frequently catalyzed by a Lewis acid like zinc salts. organic-chemistry.org

Table 2: General Methods for Tetrazole Synthesis

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Amines, Triethyl orthoformate | NaN₃, Yb(OTf)₃ | 1-substituted 1H-tetrazoles | organic-chemistry.org |

| Nitriles | NaN₃, Zinc salts | 5-substituted 1H-tetrazoles | organic-chemistry.org |

Synthesis of Chalcone Derivatives Linked with Methylfuran Systems

Chalcones, or α,β-unsaturated ketones, are key synthetic intermediates and are typically prepared via the Claisen-Schmidt condensation reaction. ekb.egnih.govderpharmachemica.com This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. nih.gov

To synthesize a chalcone derived from this compound, the logical precursors would be 2-acetyl-5-methylfuran (B71968) and 4-methoxybenzaldehyde. The reaction is carried out in a solvent such as ethanol with a base, commonly aqueous sodium hydroxide, to facilitate the condensation. ymerdigital.com This procedure yields (E)-1-(5-methylfuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, the direct precursor to the pyrazoline derivative PFM discussed previously. scispace.com The versatility of the Claisen-Schmidt condensation allows for the synthesis of a large library of chalcone derivatives by varying the substituted acetophenone (B1666503) and benzaldehyde (B42025) starting materials. derpharmachemica.comijsrst.com

Table 3: Example of Chalcone Synthesis

| Ketone | Aldehyde | Base/Solvent | Product | Reference |

|---|

Preparation of Pyrazolylvinyl Ketones from Furan Derivatives

A novel synthetic route allows for the preparation of pyrazolylvinyl ketones, also known as pyrazole-chalcones, by utilizing furfuryl ketones as a triketone equivalent. rsc.orgfau.dechem960.com This protocol offers a simple, atom-efficient approach that proceeds under mild conditions without the need for expensive materials. rsc.orgfau.de

The reaction involves the transformation of a furfuryl ketone into a pyrazolylvinyl ketone. rsc.org Although the specific use of a ketone derived from this compound is not detailed, the methodology is broadly applicable to various furan derivatives. rsc.orgresearchgate.net This synthesis provides an alternative to traditional methods and expands the utility of furan compounds as versatile building blocks in organic synthesis. fau.de

Reactivity with Metal Salts to Form Coordination Compounds

Furan-containing molecules, including derivatives of this compound, can act as ligands that coordinate with metal salts to form a variety of complexes. sc.eduresearchgate.net The furan ring itself can coordinate to metal centers through its oxygen atom or the π-system of the diene unit. researchgate.nettandfonline.com

A direct example of this reactivity is seen with the pyrazoline derivative 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM). This compound has been shown to act as a chemosensor for iron(III) ions. scispace.com The interaction involves the quenching of the ligand's fluorescence upon binding to Fe³⁺, indicating the formation of a PFM-Fe metal complex. This suggests that the nitrogen atoms of the pyrazoline ring and potentially the furan oxygen atom are involved in coordinating the metal ion. scispace.com

More broadly, furan-containing ligands have been used to synthesize a range of coordination compounds with various metals. For example, furan-containing fulvene (B1219640) ligands react with silver(I) salts to form organometallic coordination polymers where the furan functional group participates in binding the Ag(I) ion. acs.org Similarly, copper(II) and lead(II) complexes with furan-carboxylate ligands have been synthesized and structurally characterized, demonstrating the versatile coordinating ability of the furan moiety. tandfonline.comrsc.org

Table 4: Examples of Metal Complexes with Furan-Containing Ligands

| Ligand Type | Metal Salt | Complex Type | Reference |

|---|---|---|---|

| Pyrazoline (PFM) | Fe³⁺ source | 1:1 PFM-Fe complex | scispace.com |

| Furan-containing fulvene | Ag(I) salts | Organometallic coordination polymers | acs.org |

| 5-methylsalicylaldehyde 2-furoyl hydrazone | Copper(II) source | Mononuclear and dinuclear complexes | rsc.org |

Advanced Applications and Functional Properties of 2 4 Methoxyphenyl 5 Methylfuran and Its Derivatives

Role as Versatile Synthetic Intermediates in Fine Chemical and Agrochemical Synthesis

Furan (B31954) derivatives are recognized as crucial building blocks in the synthesis of fine chemicals and agrochemicals due to their inherent reactivity and low viscosity. nih.govscispace.com The compound 2-(4-methoxyphenyl)-5-methylfuran and its derivatives serve as versatile synthetic intermediates for a variety of more complex molecules. For instance, chalcones derived from 2-acetyl-5-methylfuran (B71968) are valuable intermediates for synthesizing various therapeutic agents with heterocyclic structures. researchgate.net

The synthesis of various derivatives highlights the utility of the this compound scaffold. One-pot multicomponent reactions have been developed to efficiently produce highly functionalized furans. nih.gov For example, the reaction of arylglyoxals, acetylacetone, and phenols can yield complex furan derivatives in high yields. nih.gov Additionally, derivatives such as 2-(2-azido-4-methoxyphenyl)-5-methylfuran are synthesized from 5-methoxy-2-(5-methylfuran-2-yl)aniline and can be used in click chemistry reactions. The furan ring is a core component of many natural products and polymers, making its derivatives valuable in medicinal chemistry and materials science. nih.govscispace.com

The versatility of furan derivatives extends to their role in preparing compounds with potential biological activities. For example, brominated 2(5H)-furanones have been synthesized and show potential in blocking bacterial quorum sensing. unipi.it The synthesis of various substituted furan derivatives, such as those with additional phenyl or isoxazole (B147169) groups, further demonstrates their importance as intermediates in creating a diverse range of chemical entities with potential applications in various fields. nih.govmdpi.com

Coordination Chemistry and Ligand Design for Metal Complexation

Derivatives of this compound are utilized in coordination chemistry as ligands for metal complexation. The furan moiety, often incorporated into larger ligand systems like terpyridines, can influence the electronic properties and reactivity of the resulting metal complexes. nih.govresearchgate.net These complexes have applications in fields such as catalysis, materials science, and medicinal chemistry. researchgate.net

Metal Complexation Studies and Ligand Binding Behavior with Transition Metals

Terpyridine ligands functionalized with furan-containing substituents, such as 4'-(5-methylfuran-2-yl)-2,2':6',2''-terpyridine, have been synthesized and their coordination behavior with various transition metals like Co(II), Fe(II), and Zn(II) has been investigated. nih.govresearchgate.net These ligands form stable complexes due to the strong chelating ability of the terpyridine unit. researchgate.net The resulting coordination compounds often exhibit interesting spectroscopic and electrochemical properties. researchgate.net

Thiosemicarbazone derivatives incorporating a furan ring, such as those derived from furan-2-carbaldehyde, also act as effective ligands, coordinating to metal ions through the sulfur and azomethine nitrogen atoms. researchgate.net The study of these complexes helps in understanding the structure-property relationships and the influence of different substituents on the coordination environment. nih.gov

Spectroscopic and Electrochemical Properties of Formed Coordination Compounds

The coordination of furan-containing ligands to metal ions leads to the formation of complexes with distinct spectroscopic and electrochemical characteristics. researchgate.net UV-Vis absorption spectra of these complexes typically show bands corresponding to π-π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) bands. nih.gov For example, the complexation of terpyridine ligands with metal ions results in compounds with absorption bands in the range of 234–350 nm. nih.gov

The emission spectra of these complexes are also of interest. Photoluminescence studies on terpyridine-metal complexes have shown that the emission properties can be tuned by varying the substituents on the ligand and the coordinated metal ion. nih.gov For instance, the fluorescence spectra of terpyridine ligands have been observed at around 335 nm, while their metal complexes show emission at approximately 520 nm. nih.gov The electrochemical properties of these coordination compounds are also studied to understand their redox behavior, which is crucial for applications in catalysis and electronic devices. researchgate.net

Advanced Materials Science Applications

The unique electronic and optical properties of this compound and its derivatives make them promising candidates for various applications in advanced materials science. smolecule.com These applications range from nonlinear optical materials to components in organic electronic devices.

Potential as Nonlinear Optical (NLO) Materials

Derivatives of this compound are being explored for their potential as nonlinear optical (NLO) materials. The combination of the electron-donating methoxy (B1213986) group and the furan ring within a conjugated system can lead to significant second-order NLO responses. The specific structure of these organic molecules influences their hyperpolarizability, a key factor for NLO activity.

Applications in Organic Electronics: Organic Thin-Film Transistors, Organic Field-Effect Transistors, Organic Light-Emitting Diodes, and Organic Semiconductors

Furan derivatives are increasingly utilized in the field of organic electronics. nih.govscispace.com They serve as building blocks for organic semiconductors, which are the active components in a variety of electronic devices. nih.govscispace.com

Organic Thin-Film Transistors (OTFTs) and Organic Field-Effect Transistors (OFETs): Furan-containing co-oligomers have been investigated for their charge transport properties in OTFTs and OFETs. nih.gov The structural rigidity and electronic features of furan and its derivatives contribute to their performance in these devices. nih.gov Although thiophene (B33073) has been more extensively studied, furan has been shown to exhibit comparable charge transport properties. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The unique electronic properties derived from the furan ring make compounds like 2-(5-methylfuran-2-yl)aniline (B1299108) suitable for use in the fabrication of OLEDs. These materials can be incorporated into the emissive layer or other functional layers of an OLED device.

Organic Semiconductors: Furan derivatives are considered crucial chemical building blocks for organic semiconductors. nih.govscispace.com Their properties can be tuned by introducing different substituents, allowing for the design of materials with specific charge transport characteristics. nih.gov

Sensor Technology Development

Design and Application as Fluorescent Sensors for Selective Cation Detection

Derivatives of this compound have emerged as a versatile scaffold in the design of fluorescent chemosensors for the selective detection of various metal ions. The core structure allows for synthetic modifications that can fine-tune the sensor's selectivity and signaling mechanism. A notable example is a pyrazoline-based sensor, 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM), which has been developed for the sensitive and selective detection of ferric ions (Fe³⁺). researchgate.netscispace.combohrium.com

The design of PFM is based on the "turn-off" fluorescence sensing mechanism. scispace.com In its native state, the molecule exhibits strong fluorescence. However, upon binding with Fe³⁺, the fluorescence is quenched. This quenching is attributed to a paramagnetic fluorescence quenching mechanism. researchgate.netscispace.com The sensor demonstrates high selectivity for Fe³⁺ over a range of other metal ions, including Mn²⁺, Al³⁺, Fe²⁺, Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, and Zn²⁺. researchgate.netscispace.com This high selectivity is crucial for its application in complex environmental samples.

The synthesis of PFM involves a two-step process. First, a chalcone (B49325) (CFM) is synthesized from 2-acetyl-5-methylfuran and 4-methoxybenzaldehyde. researchgate.netscispace.com Subsequently, the chalcone is reacted with phenylhydrazine (B124118) in the presence of a base to yield the pyrazoline derivative, PFM. researchgate.netscispace.com This straightforward synthesis makes the sensor readily accessible. scispace.com

The practical utility of PFM has been demonstrated in the detection of Fe³⁺ in various water samples, including river water, tap water, and sewage wastewater, with satisfactory recovery values. researchgate.netscispace.com The sensor operates effectively in a methanol-water mixture and exhibits a detection limit in the micromolar range. scispace.com

Another derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PY), has been synthesized for the selective detection of cadmium ions (Cd²⁺). researchgate.net This sensor also operates on a "turn-off" mechanism, where the fluorescence intensity is quenched upon binding with Cd²⁺ via a photoinduced electron transfer (PET) mechanism. researchgate.net The sensor shows high selectivity for Cd²⁺ in the presence of other common metal ions. researchgate.net

The design principle for these sensors often involves incorporating a binding site for the target cation and a fluorophore unit within the same molecule. The interaction between the cation and the binding site modulates the photophysical properties of the fluorophore, leading to a measurable change in the fluorescence signal. The inherent fluorescence of the pyrazoline core, derived from the this compound moiety, makes it an excellent platform for this purpose. researchgate.net

Table 1: Performance of Fluorescent Sensors Based on this compound Derivatives

| Sensor | Target Analyte | Detection Limit (μM) | Quenching Mechanism | Binding Constant (M⁻¹) |

|---|---|---|---|---|

| PFM researchgate.netscispace.com | Fe³⁺ | 0.12 | Paramagnetic fluorescence quenching | 1.3 x 10⁵ |

| PY researchgate.net | Cd²⁺ | 0.09 | Photoinduced electron transfer (PET) | 5.3 x 10⁵ |

Photophysical Applications

Utilization as Photo Sensitizers in Dye-Sensitized Solar Cells (DSSC)

Derivatives of this compound are being explored as components in organic dyes for dye-sensitized solar cells (DSSCs). DSSCs are a promising photovoltaic technology due to their potential for low-cost manufacturing and good performance in various light conditions. d-nb.infofrontiersin.orgespublisher.com The efficiency of a DSSC is heavily reliant on the properties of the photosensitizer dye, which is responsible for light absorption and electron injection into the semiconductor material, typically titanium dioxide (TiO₂). nsf.govbiointerfaceresearch.com

The molecular structure of the dye plays a critical role in its performance. d-nb.info Organic dyes often follow a donor-π-acceptor (D-π-A) architecture. The this compound moiety can be incorporated into the π-conjugated bridge or the donor part of the dye molecule. The methoxy group on the phenyl ring acts as an electron-donating group, which can influence the electronic properties and the absorption spectrum of the dye. espublisher.comnih.gov

Research has shown that modifying the π-spacer in organic dyes can enhance the communication between the donor and acceptor parts, leading to more efficient DSSCs. researchgate.net The inclusion of furan rings in the conjugated system is one such strategy. The photophysical properties, such as the absorption maxima and molar extinction coefficients, can be tuned by altering the substituents on the core structure. For instance, electron-withdrawing groups can cause a redshift in the absorption spectrum, allowing the dye to harvest more light from the solar spectrum. nih.gov

Table 2: Comparative Performance of Various Organic Dyes in DSSCs

| Dye Type | Jsc (mA/cm²) | Voc (V) | FF | PCE (η) (%) | Reference |

|---|---|---|---|---|---|

| Carbazole-based dye 21 | 7.86 | 0.687 | - | 3.51 | mdpi.com |

| Phenothiazine-based dye 22 | 4.20 | 0.666 | - | 1.76 | mdpi.com |

| Carbazole-based dye 43 | 7.51 | - | - | 4.35 | mdpi.com |

| Phenothiazine-based dye 44 | 13.1 | - | - | 6.87 | mdpi.com |

| 2AETPPh-Bhcl | 1.03 | - | - | 0.38 | mdpi.com |

Luminescence Properties and Their Modulation

The luminescence properties of this compound and its derivatives are central to their application in sensor technology and optoelectronics. These compounds, particularly their pyrazoline derivatives, are known for their strong fluorescence emission, often in the blue region of the spectrum, and high fluorescence quantum yields. researchgate.netresearchgate.net

The luminescence of these compounds can be modulated through various mechanisms, making them suitable for sensing applications. As discussed in the sensor section, interaction with specific metal ions can lead to fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing). researchgate.netscispace.comresearchgate.net This modulation is often a result of processes like photoinduced electron transfer (PET), paramagnetic quenching, or the formation of a rigid complex that alters the non-radiative decay pathways. researchgate.netresearchgate.net

The photophysical properties, including absorption and emission wavelengths, are influenced by the molecular structure. The extended π-conjugation in these molecules, which includes the furan and phenyl rings, is responsible for their characteristic absorption and emission spectra. nih.govresearchgate.net For instance, the pyrazoline derivative PFM exhibits an excitation wavelength at 350 nm and an emission wavelength at 484 nm. scispace.com The introduction of different substituents on the aromatic rings can shift these wavelengths. For example, electron-donating groups like the methoxy group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission color. nih.gov

Furthermore, the environment, such as the polarity of the solvent, can also play a role in modulating the luminescence properties. The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic that can be influenced by the molecular structure and the surrounding medium.

Table 3: Photophysical Properties of this compound Derivatives

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Key Feature |

|---|---|---|---|

| PFM scispace.com | 350 | 484 | "Turn-off" fluorescence with Fe³⁺ |

| 4′-(4-Methoxyphenyl)-2,2′:6′,2″-terpyridine (L₄) nih.gov | 248 | 371, 746, 855 | Multiple emission bands |

| 1-acetyl-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphthyl)-pyrazoline (2a) researchgate.net | 365-390 | 425-440 | Twisted molecular structure |

Conclusion and Future Research Directions

Summary of Key Academic Research Findings for 2-(4-Methoxyphenyl)-5-methylfuran